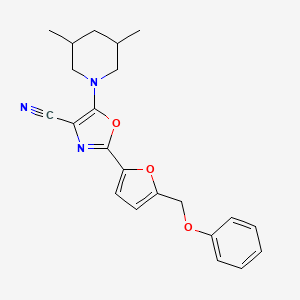

![molecular formula C21H20O3 B2661421 4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one CAS No. 869079-92-5](/img/structure/B2661421.png)

4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

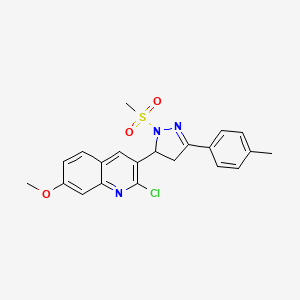

4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a natural compound found in the kava plant. FKA has been the focus of scientific research due to its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-Methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one is a coumarin derivative, a class of compounds widely researched for their diverse chemical properties and applications. Notable research includes the synthesis of coumarin derivatives through Suzuki aryl-aryl coupling reactions. These compounds have been utilized as emitting layers in organic light-emitting diodes (OLEDs), demonstrating potential in optoelectronic applications due to their luminescence efficiency (Jung et al., 2017).

Chemical Interactions and Molecular Studies

Investigations into the mixed crystal structures of coumarin derivatives, such as imperatorin and phellopterin, highlight the importance of C-H...O, C-H...π, and π-π interactions in determining the supramolecular architecture of these compounds (Cox et al., 2003). Such studies provide insights into the potential of these compounds in designing materials with specific optical or chemical properties.

Catalytic and Synthetic Applications

Research on polystyrene-supported TBD catalysts for the Michael addition showcases the utility of coumarin derivatives in synthesizing pharmacologically relevant compounds, such as Warfarin and its analogues. These catalysts facilitate environmentally friendly synthetic processes, highlighting the role of coumarin derivatives in green chemistry (Alonzi et al., 2014).

Biological and Sensor Applications

Coumarin-based compounds have been explored for their sensor properties, with some derivatives being synthesized for the fluorogenic recognition of metal ions like Fe3+ and Cu2+ in aqueous solutions. These compounds exhibit sensitivity and selectivity towards specific metal ions, suggesting their application in environmental monitoring and bioimaging (Joshi et al., 2016).

Eigenschaften

IUPAC Name |

4-methyl-7-(3-methylbut-2-enoxy)-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-14(2)11-12-23-17-9-10-18-15(3)20(16-7-5-4-6-8-16)21(22)24-19(18)13-17/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGKJAWNEQCEEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)

![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde](/img/structure/B2661348.png)

![4-Cyclopropyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2661355.png)

![4-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2661359.png)